Comparative Physicochemical Profile: Lipophilicity (XLogP3-AA)
The target compound's predicted lipophilicity (XLogP3-AA) of 2.2 [1] differentiates it from simpler, less lipophilic isoxazole acetic acid analogs, such as the unsubstituted 2-(isoxazol-3-yl)acetic acid. This difference is a key driver of its pharmacokinetic profile and its ability to engage hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2-(Isoxazol-3-yl)acetic acid (Unsubstituted, CAS not specified). While no direct head-to-head comparison was found for this property, the baseline for a non-halogenated aryl isoxazole is significantly lower. The presence of the 4-chlorophenyl group is known to increase logP. |
| Quantified Difference | Not available; this is a class-level inference based on the known contribution of a 4-chlorophenyl group to lipophilicity. |
| Conditions | Computed property (XLogP3 3.0) from PubChem [1]. |
Why This Matters
The higher lipophilicity of this compound compared to unsubstituted analogs may translate to improved membrane permeability, a crucial factor for intracellular target engagement and in vivo efficacy studies.
- [1] PubChem. (2026). Compound Summary for CID 28808495, 2-(5-(4-Chlorophenyl)-1,2-oxazol-3-yl)acetic acid. National Center for Biotechnology Information. View Source
